molecular formula C19H20N4O4S2 B3000933 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097867-60-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B3000933
CAS No.: 2097867-60-0
M. Wt: 432.51
InChI Key: DYQXVDSIHLSRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid organic molecule featuring a pyrazole-thiophene-ethyl backbone conjugated with a benzoxazole sulfonamide moiety. The pyrazole and thiophene moieties are known for their roles in hydrogen bonding and π-π stacking interactions, while the sulfonamide group enhances solubility and bioavailability . Crystallographic studies of such compounds often employ programs like SHELXL for refinement and ORTEP-3 for visualization, ensuring precise structural elucidation .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-12-8-13(2)23(21-12)17(14-6-7-28-11-14)10-20-29(25,26)15-4-5-18-16(9-15)22(3)19(24)27-18/h4-9,11,17,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQXVDSIHLSRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and a sulfonamide group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N3O3SC_{18}H_{19}N_3O_3S. Its unique structure combines multiple functional groups that contribute to its biological activity.

ComponentStructure
PyrazolePyrazole
ThiopheneThiophene
SulfonamideSulfonamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole and thiophene rings allows for potential enzyme inhibition or receptor modulation. The sulfonamide group enhances the binding affinity through hydrogen bonding, which is critical for its pharmacological effects.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene rings exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown significant antimicrobial properties against various bacterial strains. For instance, a related pyrazole compound demonstrated an MIC (Minimum Inhibitory Concentration) value ranging from 2.50 to 20 µg/mL against multiple pathogens .
  • Anti-inflammatory Effects :
    • The compound has potential anti-inflammatory properties, as evidenced by studies showing significant inhibition of inflammatory markers in vitro. For example, compounds derived from similar scaffolds exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25% .
  • Antioxidant Activity :
    • Antioxidant assays have indicated that compounds with similar structures can scavenge free radicals effectively. DPPH scavenging percentages for related compounds ranged between 84.16% and 90.52% .
  • Cytotoxicity :
    • In vitro cytotoxicity assays have shown that certain derivatives exhibit moderate cytotoxic effects on cancer cell lines, with IC50 values indicating their potential as anticancer agents .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of benzofuran-pyrazole derivatives against E. coli and Staphylococcus aureus. The compound showed promising results with an IC50 comparable to established antibiotics like ciprofloxacin .

Study 2: Anti-inflammatory Assessment

In another research project, the anti-inflammatory effects were assessed using a model of acute inflammation in rats. The administration of the compound resulted in a significant reduction in paw edema compared to the control group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Thiophene Motifs

The pyrazole-thiophene core is a common scaffold in bioactive molecules. For example:

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivative 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) share the pyrazole-thiophene framework but lack the benzoxazole sulfonamide group. These compounds were synthesized via reactions involving malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .
Property Target Compound Compound 7a/7b
Core Structure Pyrazole-thiophene-ethyl + benzoxazole sulfonamide Pyrazole-thiophene with cyan/carboxylate substituents
Synthesis Conditions Not explicitly described in provided evidence 1,4-dioxane, triethylamine, sulfur, malononitrile/ethyl cyanoacetate
Functional Groups Sulfonamide, methyl-benzoxazole, dimethyl-pyrazole Cyano, carboxylate, amino, hydroxy
Potential Applications Kinase inhibition, antimicrobial (inferred from sulfonamide) Antiviral/antimicrobial (inferred from thiophene-cyan derivatives)

Benzoxazole Sulfonamide Derivatives

Benzoxazole sulfonamides are studied for their enzyme inhibitory properties. For instance:

  • 3-Methyl-2-oxo-benzoxazole sulfonamide derivatives (without the pyrazole-thiophene unit) exhibit carbonic anhydrase inhibitory activity. The absence of the pyrazole-thiophene moiety in these analogues reduces their capacity for π-π interactions but enhances sulfonamide-mediated hydrogen bonding .

Crystallographic and Computational Comparisons

  • Crystallography Tools : The target compound’s structure determination would likely use SHELXT for space-group identification and SHELXL for refinement, similar to methods applied to other small-molecule heterocycles .
  • Hydrogen Bonding Patterns : The pyrazole and sulfonamide groups in the target compound may form R₂²(8) or R₄⁴(12) graph-set motifs, as observed in related thiophene-pyrazole systems .

Research Findings and Limitations

Key Insights

  • The integration of pyrazole, thiophene, and benzoxazole sulfonamide in one molecule likely enhances multitarget engagement (e.g., simultaneous kinase and enzyme inhibition).

Gaps in Evidence

  • No direct pharmacological data (e.g., IC₅₀ values, binding affinities) for the target compound are available in the provided sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.